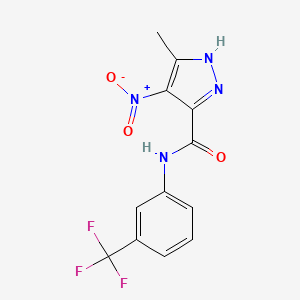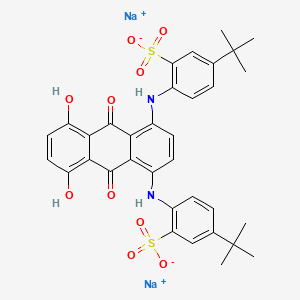
Disodium 2,2'-((9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1,4-anthrylene)diimino)bis(5-tert-butylbenzenesulphonate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium 2,2’-((9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1,4-anthrylene)diimino)bis(5-tert-butylbenzenesulphonate) is a synthetic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its stability and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of disodium 2,2’-((9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1,4-anthrylene)diimino)bis(5-tert-butylbenzenesulphonate) involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves the same basic steps as the laboratory synthesis but is optimized for larger quantities. Quality control measures are implemented to ensure the purity and stability of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Disodium 2,2’-((9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1,4-anthrylene)diimino)bis(5-tert-butylbenzenesulphonate) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the compound .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions can produce hydroquinones .
Applications De Recherche Scientifique
Disodium 2,2’-((9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1,4-anthrylene)diimino)bis(5-tert-butylbenzenesulphonate) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and analytical techniques.
Biology: Employed in studies involving cellular processes and molecular interactions.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets and pathways. Its mechanism of action involves binding to certain proteins or enzymes, thereby modulating their activity. This can lead to changes in cellular processes and biochemical pathways, which are the basis for its various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Disodium 2,2’-((9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1-anthrylene)diimino)bis(5-tert-butylbenzenesulphonate)
- Disodium 2,2’-((9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1,4-anthrylene)diimino)bis(5-tert-butylbenzenesulphonate)
Uniqueness
What sets disodium 2,2’-((9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1,4-anthrylene)diimino)bis(5-tert-butylbenzenesulphonate) apart from similar compounds is its unique combination of functional groups and structural features. This gives it distinct reactivity and stability, making it particularly useful in specific research and industrial applications .
Propriétés
Numéro CAS |
83006-67-1 |
|---|---|
Formule moléculaire |
C34H32N2Na2O10S2 |
Poids moléculaire |
738.7 g/mol |
Nom IUPAC |
disodium;5-tert-butyl-2-[[4-(4-tert-butyl-2-sulfonatoanilino)-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate |
InChI |
InChI=1S/C34H34N2O10S2.2Na/c1-33(2,3)17-7-9-19(25(15-17)47(41,42)43)35-21-11-12-22(36-20-10-8-18(34(4,5)6)16-26(20)48(44,45)46)28-27(21)31(39)29-23(37)13-14-24(38)30(29)32(28)40;;/h7-16,35-38H,1-6H3,(H,41,42,43)(H,44,45,46);;/q;2*+1/p-2 |
Clé InChI |
ZFAXDHQGWRFYQQ-UHFFFAOYSA-L |
SMILES canonique |
CC(C)(C)C1=CC(=C(C=C1)NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4)C(C)(C)C)S(=O)(=O)[O-])C(=O)C5=C(C=CC(=C5C3=O)O)O)S(=O)(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


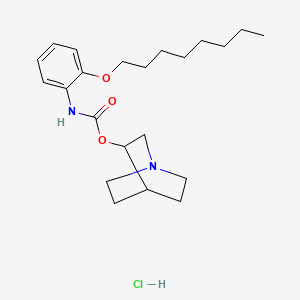


![3-(7,8,9-Trihydro-pyranno(2,3-g)indolyl)-N,N-dimethylmethylamine picrate [French]](/img/structure/B12782393.png)



![[(3S,3aR,6S,6aS)-3-(2-phenoxyethylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12782422.png)
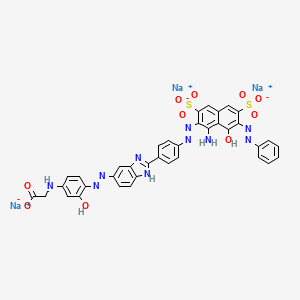
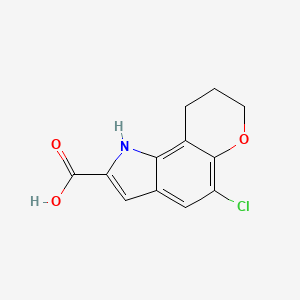
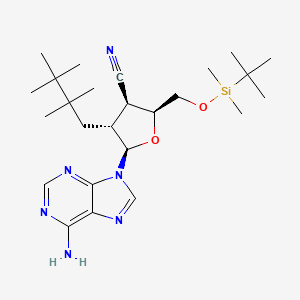

![[(8S,9R,10S,13S,14S,16R,17R)-17-(2-chloroacetyl)-9-fluoro-10,13,16-trimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B12782456.png)
